![molecular formula C20H24N2O3S B3607437 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B3607437.png)

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide

Descripción general

Descripción

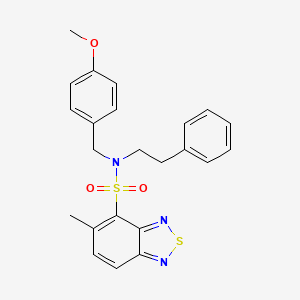

“N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The indole ring is substituted with a dimethyl group and an ethyl group attached to a benzenesulfonamide moiety. The benzenesulfonamide is further substituted with an ethoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzenesulfonamide moiety, and an ethoxy group. The exact structure would depend on the positions of these groups on the molecule .

Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . Benzenesulfonamides can participate in reactions such as hydrolysis, aminolysis, and displacement by other nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Aplicaciones Científicas De Investigación

Anticancer Properties

DIMESNA exhibits promising anticancer potential due to its ability to scavenge free radicals and inhibit oxidative stress. Researchers have explored its role in preventing tumor growth and enhancing the efficacy of chemotherapy. Its sulfonamide group contributes to its antioxidant activity, making it an interesting candidate for cancer therapy .

Photodynamic Therapy (PDT)

In PDT, light-sensitive compounds are activated by specific wavelengths of light to selectively destroy cancer cells. DIMESNA’s indole moiety absorbs light in the visible spectrum, making it suitable for PDT applications. By conjugating DIMESNA with photosensitizers, researchers aim to develop targeted therapies for various cancers .

Neuroprotection

The ethoxybenzenesulfonamide group in DIMESNA has shown neuroprotective effects in preclinical studies. It may help mitigate neuronal damage caused by oxidative stress, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s. Further research is needed to explore its full potential in this area .

Antioxidant and Anti-Inflammatory Activity

DIMESNA’s antioxidant properties extend beyond cancer therapy. It scavenges reactive oxygen species (ROS) and reduces inflammation, potentially benefiting conditions such as arthritis, cardiovascular diseases, and age-related disorders. Its dual role as an antioxidant and anti-inflammatory agent warrants further investigation .

Metal Chelation

The sulfonamide group in DIMESNA can chelate metal ions, particularly heavy metals like mercury, lead, and cadmium. Chelation therapy using DIMESNA may help remove toxic metals from the body, reducing their harmful effects. Researchers are studying its efficacy in metal poisoning cases .

Chemical Sensors and Detection

DIMESNA’s unique structure allows it to interact with metal ions, making it useful in chemical sensors and detection systems. By modifying DIMESNA with specific ligands, researchers can create sensors for detecting metal ions in environmental samples, food, or biological fluids .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A, suggesting they may affect viral replication pathways .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure and the presence of functional groups .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level are likely diverse and dependent on the specific target and pathway involved .

Propiedades

IUPAC Name |

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-4-25-16-6-8-17(9-7-16)26(23,24)21-12-11-18-15(3)22-20-10-5-14(2)13-19(18)20/h5-10,13,21-22H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZYHEKYUDWFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}benzenesulfonamide](/img/structure/B3607355.png)

![N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3607362.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3607373.png)

![6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3607399.png)

![2-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)-N-phenylbenzamide](/img/structure/B3607407.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B3607414.png)

![2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3607417.png)

![1-benzyl-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3607424.png)

![N~1~-(3-chlorophenyl)-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B3607429.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3607443.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B3607451.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B3607463.png)